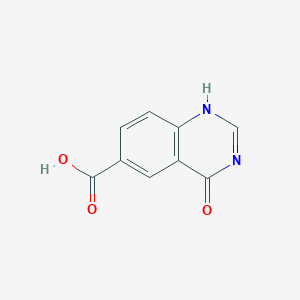![molecular formula C7H4FN3O B7827695 6-fluoro-1H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B7827695.png)
6-fluoro-1H-pyrido[3,4-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-fluoro-1H-pyrido[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[3,4-d]pyrimidine family. This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring, with a fluorine atom at the 6th position and a keto group at the 4th position. Compounds of this class are known for their diverse biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-1H-pyrido[3,4-d]pyrimidin-4-one can be achieved through various methods. One common approach involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl . Another method includes the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-fluoro-1H-pyrido[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar solvents and elevated temperatures.
Cyclization Reactions: Reagents such as carboxylic anhydrides or acid chlorides are used under reflux conditions to promote cyclization.
Major Products Formed
The major products formed from these reactions include various substituted pyrido[3,4-d]pyrimidin-4-one derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, anti-inflammatory, and antiproliferative activities.
Medicine: It has potential therapeutic applications as a kinase inhibitor and in the treatment of cancer.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 6-fluoro-1H-pyrido[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can interfere with cellular signaling pathways that regulate cell growth, differentiation, and survival . This inhibition can lead to the suppression of tumor cell proliferation and the induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Another member of the pyrido[3,4-d]pyrimidine family with similar biological activities.
Pyrido[2,3-d]pyrimidin-7-one: Known for its kinase inhibitory properties and potential therapeutic applications.
Uniqueness
6-fluoro-1H-pyrido[3,4-d]pyrimidin-4-one is unique due to the presence of the fluorine atom at the 6th position, which can enhance its biological activity and metabolic stability. This structural feature distinguishes it from other pyrido[3,4-d]pyrimidine derivatives and contributes to its potential as a therapeutic agent.
Propiedades
IUPAC Name |
6-fluoro-1H-pyrido[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FN3O/c8-6-1-4-5(2-9-6)10-3-11-7(4)12/h1-3H,(H,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGOUEZMTPFOKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1F)NC=NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=CN=C1F)NC=NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![5,6-Difluoro-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B7827694.png)

